molecular formula C10H8Cl2N4 B8374517 1-(5-Chloro-4-(4-chlorophenyl)pyridazin-3-yl)hydrazine

1-(5-Chloro-4-(4-chlorophenyl)pyridazin-3-yl)hydrazine

Cat. No.: B8374517
M. Wt: 255.10 g/mol
InChI Key: DZOJWKQXZDLSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-4-(4-chlorophenyl)pyridazin-3-yl)hydrazine is a useful research compound. Its molecular formula is C10H8Cl2N4 and its molecular weight is 255.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

IUPAC Name

[5-chloro-4-(4-chlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H8Cl2N4/c11-7-3-1-6(2-4-7)9-8(12)5-14-16-10(9)15-13/h1-5H,13H2,(H,15,16)

InChI Key

DZOJWKQXZDLSJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC=C2Cl)NN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-4-(4-chlorophenyl)pyridazine (2.56 g, 10 mmol) in dioxane (36 mL) at RT was added hydrazine (3.2 mL, 100 mL). After addition, the reaction was heated to 70° C. for 2 h. After cooling to RT, the reaction was concentrated under reduced pressure. To the obtained residue was added 2-propanol (80 mL) and the resulting white solid was removed by filtration. The collected liquid was concentrated under reduced pressure to give the title compound 1-(5-chloro-4-(4-chlorophenyl)pyridazin-3-yl)hydrazine as an off-white solid (560 mg, 22%) which contained 15% of by-product (1-(3-chloro-4-(4-chlorophenyl)pyridazin-5-yl)hydrazine). The mixture was used directly in the next step, 273E. LC/MS (method A): RT=1.89 min, (M+H)+=255.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.